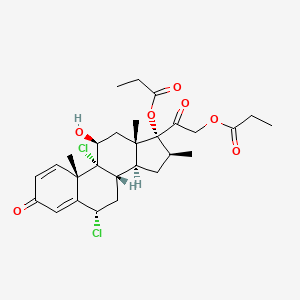

6alpha-Chloro-beclomethasone dipropionate

Vue d'ensemble

Description

6alpha-Chloro-beclomethasone dipropionate is an analogue of Beclomethasone Dipropionate. Beclomethasone is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .

Molecular Structure Analysis

Beclomethasone dipropionate is a second-generation synthetic corticosteroid and diester of beclomethasone, which is structurally similar to dexamethasone . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .Chemical Reactions Analysis

Beclomethasone dipropionate works by preventing certain cells in the lungs and breathing passages from releasing substances that cause asthma symptoms . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .Physical And Chemical Properties Analysis

The molecular formula of 6alpha-Chloro-beclomethasone dipropionate is C28H36Cl2O7. The molecular weight is 555.50.Applications De Recherche Scientifique

Pharmaceutical Quality Assurance

Beclomethasone dipropionate impurity E: is utilized in the development of spectrophotometric methods for determining the concentration of beclomethasone dipropionate in pharmaceutical forms. A study demonstrated the use of a Quality by Design (QbD) approach to optimize critical method variables such as solvent choice, scanning speed, and sampling interval. This approach ensures the reliability and accuracy of the spectrophotometric determination, which is crucial for maintaining high standards in pharmaceutical quality assurance .

Dermatological Applications

The compound is employed in research for treating various skin conditions such as eczema, dermatitis, allergies, and rashes. Its mechanism of action involves entering the nucleus of cells, binding to specific nuclear receptors, altering gene expression, and inhibiting the production of pro-inflammatory cytokines. This anti-inflammatory effect is central to its application in dermatological research .

Respiratory Therapy

In the field of respiratory therapy, Beclomethasone dipropionate impurity E is used in the formulation of dry-powder inhalers for asthma treatment. Research focuses on the thermal characterization of the compound when delivered through inhalers, ensuring that it reaches the target site in the lungs effectively. The particle size and distribution are critical factors studied to optimize pulmonary drug delivery .

Analytical Chemistry

Analytical chemists apply Beclomethasone dipropionate impurity E in the development of sensitive and robust methods for the simultaneous determination of beclomethasone dipropionate and other compounds in combination drug formulations. This includes the use of techniques like UV-VIS absorption spectrophotometry, which is a widely used method for measuring molecules with chromophore groups .

Inhalation Drug Delivery Systems

The compound’s role in the design and performance evaluation of inhalation drug delivery systems is significant. It is used to assess the adhesion force between the drug and carrier particles in dry-powder inhalers. This research is vital for developing inhalers that ensure efficient drug delivery to the lower lungs .

Formulation Science

Beclomethasone dipropionate impurity E is integral to the formulation science of drugs for pulmonary delivery. It aids in understanding the physical form of drugs post-aerosolization, which is essential for ensuring the stability and efficacy of the formulation. Techniques like differential scanning calorimetry (DSC) are used to analyze the physical form of the compound after it has been aerosolized from inhalers .

Mécanisme D'action

Target of Action

Beclomethasone dipropionate impurity E, also known as 6alpha-Chloro-beclomethasone dipropionate or UNII-WN1G6UC5L2, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .

Mode of Action

The compound is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Biochemical Pathways

The compound acts on the glucocorticoid receptor to mediate its therapeutic action . The activation of this receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

Pharmacokinetics

It is known that beclomethasone dipropionate is rapidly converted into 17-bmp upon administration . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Result of Action

The activation of the glucocorticoid receptor by 17-BMP leads to anti-inflammatory, antipruritic, and anti-allergy effects . This results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action, efficacy, and stability of beclomethasone dipropionate impurity E can be influenced by various environmental factors. It is proposed that when inhaled, beclomethasone dipropionate remains active locally in the lung , suggesting that the lung environment plays a crucial role in its action.

Safety and Hazards

Beclomethasone dipropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage fertility or the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Orientations Futures

Beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . It is also used in the maintenance treatment of asthma as prophylactic therapy in patients 5 years of age and older . The aerosol form of beclomethasone dipropionate is not indicated for the relief of acute bronchospasm .

Propriétés

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNPVUBGWZQULU-DXABFYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887130-68-9 | |

| Record name | 6alpha-Chloro-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 887130-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

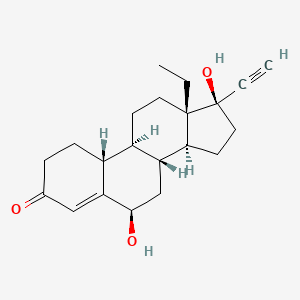

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)

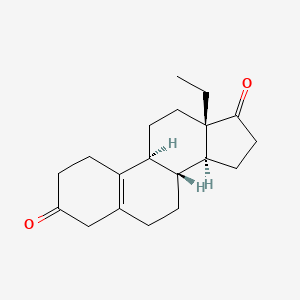

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)